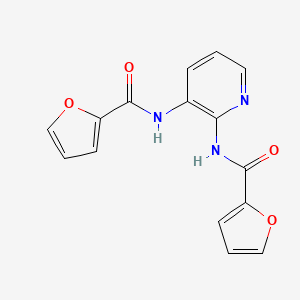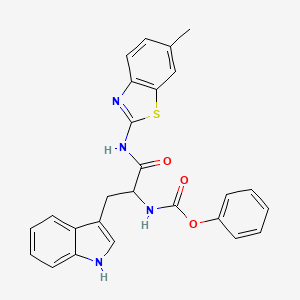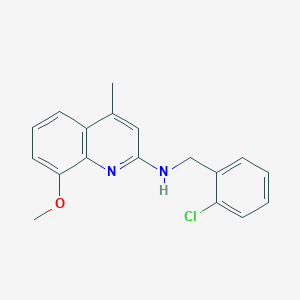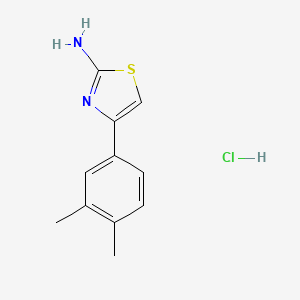![molecular formula C16H19BrN4O2 B5025619 2-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B5025619.png)
2-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . The compound also has a bromophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the bromine atom would add to the molecular weight of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrimidine and morpholine rings, which contain nucleophilic nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-6-morpholin-4-ylpyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c17-13-3-1-12(2-4-13)16-19-14(18-5-8-22)11-15(20-16)21-6-9-23-10-7-21/h1-4,11,22H,5-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKLSJHGUPEUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NCCO)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)

![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)


![N-[amino(imino)methyl]-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5025604.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5025612.png)
![propyl 4-{[5-(2-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5025624.png)
![ethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5025626.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025632.png)